(5-Bromo-4-methylthiophen-2-yl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(5-Bromo-4-methylthiophen-2-yl)(4-ethylpiperazin-1-yl)methanone is a complex organic compound that features a brominated thiophene ring and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methylthiophen-2-yl)(4-ethylpiperazin-1-yl)methanone typically involves multiple steps:
Bromination: The starting material, 4-methylthiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-4-methylthiophene.
Acylation: The brominated thiophene is then subjected to Friedel-Crafts acylation using an appropriate acyl chloride to introduce the methanone group.
Piperazine Introduction: Finally, the acylated product is reacted with 4-ethylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methylthiophen-2-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to a secondary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-4-methylthiophen-2-yl)(4-ethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its brominated thiophene ring and piperazine moiety make it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (5-Bromo-4-methylthiophen-2-yl)(4-ethylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring and piperazine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-4-methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone
- (5-Bromo-4-methylthiophen-2-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
(5-Bromo-4-methylthiophen-2-yl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in its interaction with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
(5-bromo-4-methylthiophen-2-yl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2OS/c1-3-14-4-6-15(7-5-14)12(16)10-8-9(2)11(13)17-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVABGAHYPSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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